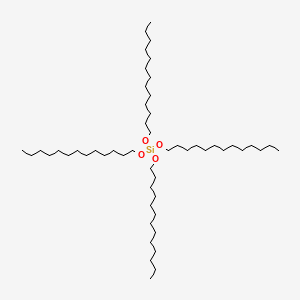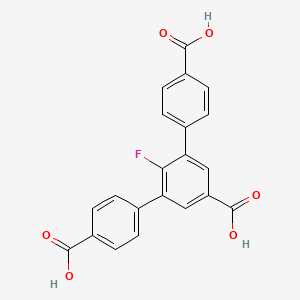
3,5-bis(4-carboxyphenyl)-4-fluorobenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-bis(4-carboxyphenyl)-4-fluorobenzoic acid is a complex organic compound characterized by its unique structure, which includes two carboxyphenyl groups and a fluorobenzoic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-bis(4-carboxyphenyl)-4-fluorobenzoic acid typically involves multi-step organic reactions. One common method includes the reaction of 4-fluorobenzoic acid with 4-carboxyphenylboronic acid under Suzuki coupling conditions. This reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene or dimethylformamide. The reaction mixture is heated to facilitate the coupling reaction, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
3,5-bis(4-carboxyphenyl)-4-fluorobenzoic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid groups can be oxidized to form corresponding carboxylate salts.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Carboxylate salts.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3,5-bis(4-carboxyphenyl)-4-fluorobenzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and coordination polymers.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular imaging.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Wirkmechanismus
The mechanism of action of 3,5-bis(4-carboxyphenyl)-4-fluorobenzoic acid involves its interaction with specific molecular targets. In biological systems, it may act as a ligand that binds to proteins or enzymes, modulating their activity. The carboxylic acid groups can form hydrogen bonds and electrostatic interactions with target molecules, while the fluorine atom can enhance the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,5-bis(3,4-dicarboxyphenoxy)benzoic acid: Similar structure with additional carboxy groups, used in coordination polymers.
1,3-bis(4-carboxylatophenoxy)benzene: Another related compound with carboxylate groups, used in photocatalytic applications.
3,5-bis(1-imidazoly)pyridine: Contains imidazole groups, used in coordination chemistry.
Uniqueness
3,5-bis(4-carboxyphenyl)-4-fluorobenzoic acid is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties. The fluorine atom can influence the compound’s reactivity, binding affinity, and stability, making it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C21H13FO6 |
|---|---|
Molekulargewicht |
380.3 g/mol |
IUPAC-Name |
3,5-bis(4-carboxyphenyl)-4-fluorobenzoic acid |
InChI |
InChI=1S/C21H13FO6/c22-18-16(11-1-5-13(6-2-11)19(23)24)9-15(21(27)28)10-17(18)12-3-7-14(8-4-12)20(25)26/h1-10H,(H,23,24)(H,25,26)(H,27,28) |
InChI-Schlüssel |
SBZARTCMULMVAJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C2=CC(=CC(=C2F)C3=CC=C(C=C3)C(=O)O)C(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Octadecanamide, N,N'-[carbonylbis[(2-hydroxyethyl)imino]-2,1-ethanediyl]bis-](/img/structure/B13736677.png)


![(2E)-2-benzylidene-4H-thieno[3,2-b]pyrrol-3-one](/img/structure/B13736701.png)


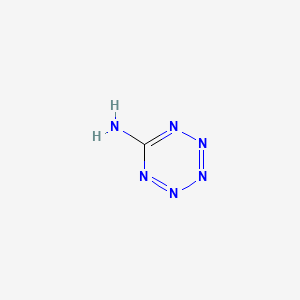
![1-[2-[2-(2-Aminopropoxy)ethoxy]ethoxy]propan-2-amine](/img/structure/B13736730.png)
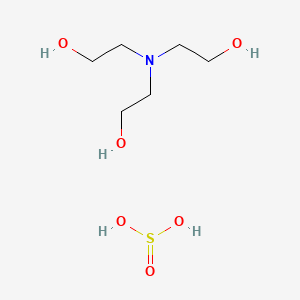
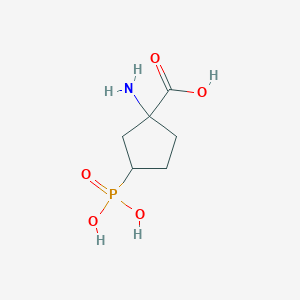

![Sodium;7-amino-3-(hydroxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13736758.png)
